molecular formula C13H10N2O4S2 B11713223 (5E)-5-(2-hydroxy-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-(2-hydroxy-5-nitrobenzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11713223
M. Wt: 322.4 g/mol
InChI Key: XYJKTXTZIPTOBF-YRNVUSSQSA-N
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Description

(5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound featuring a thiazolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step processSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity .

Mechanism of Action

The mechanism of action of (5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific enzymes or receptors, modulating their activity and influencing cellular processes . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]-3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H10N2O4S2

Molecular Weight

322.4 g/mol

IUPAC Name

(5E)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C13H10N2O4S2/c1-2-5-14-12(17)11(21-13(14)20)7-8-6-9(15(18)19)3-4-10(8)16/h2-4,6-7,16H,1,5H2/b11-7+

InChI Key

XYJKTXTZIPTOBF-YRNVUSSQSA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)SC1=S

Origin of Product

United States

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